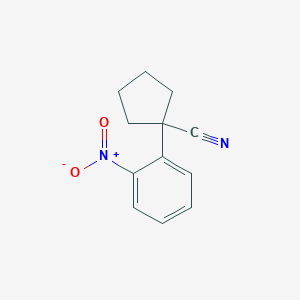

1-(2-Nitrophenyl)cyclopentanecarbonitrile

Description

Significance of Aryl Nitrile and Cyclopentane (B165970) Frameworks in Synthetic Chemistry

The aryl nitrile and cyclopentane moieties are foundational building blocks in the realm of synthetic organic chemistry, each contributing unique properties to the molecules they are part of.

Aryl Nitriles: The nitrile group (-C≡N) is a versatile functional group in organic synthesis. nj-finechem.com Its linear geometry and strong electron-withdrawing nature play a crucial role in modulating a molecule's electronic properties. nih.gov Aryl nitriles are prevalent in a variety of applications, from being key intermediates in the synthesis of pharmaceuticals and agrochemicals to their use in the development of advanced materials. scribd.comresearchgate.net The cyano group can be readily transformed into other valuable functional groups such as amines, carboxylic acids, amides, and tetrazoles, making aryl nitriles highly valuable precursors in multi-step syntheses. researchgate.net In medicinal chemistry, the nitrile group can act as a bioisostere for carbonyl groups, enhance binding affinity to target proteins through various interactions, and improve the pharmacokinetic profile of drug candidates. nih.govresearchgate.net

Cyclopentane Frameworks: The cyclopentane ring, a five-membered carbocycle, is a common structural motif in natural products and synthetic molecules with significant biological activity. organic-chemistry.org Its non-planar, flexible conformation allows it to serve as a rigid scaffold that can influence the spatial orientation of appended functional groups. This conformational constraint is often exploited in drug design to enhance binding selectivity and metabolic stability. nih.gov The synthesis of substituted cyclopentane derivatives is an active area of research, with numerous methods developed for their construction. organic-chemistry.orgorganic-chemistry.org

The combination of these two frameworks in 1-(2-Nitrophenyl)cyclopentanecarbonitrile suggests a molecule with a rich chemical landscape, suitable for further functionalization and exploration in various scientific domains.

Historical Context of Research on Nitrile and Nitroaromatic Compounds

The scientific journey of nitrile and nitroaromatic compounds is deeply rooted in the history of organic chemistry.

Nitrile Compounds: The chemistry of nitriles dates back to the 19th century. One of the earliest and most well-known reactions involving aryl nitriles is the Sandmeyer reaction, discovered in 1884, which provides a method for synthesizing aryl nitriles from aryl diazonium salts. Another foundational method, the Rosenmund–von Braun reaction, developed in the early 20th century, involves the cyanation of aryl halides. researchgate.net These classical methods laid the groundwork for the development of more advanced and efficient transition-metal-catalyzed cyanation reactions in recent decades. mdpi.com The inclusion of the nitrile group in pharmaceuticals has a long history, with over 30 nitrile-containing drugs currently on the market for a wide range of medical conditions. nih.govrsc.org

Nitroaromatic Compounds: The synthesis of the first nitroaromatic compound, nitrobenzene (B124822), is a landmark in the history of organic synthesis. researchgate.net Aromatic nitration has since become a fundamental transformation in both industrial and academic settings. scispace.com Historically, nitroaromatic compounds have been pivotal as precursors for dyes and as energetic materials. scispace.com The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, deactivating it towards electrophilic substitution and activating it for nucleophilic aromatic substitution. wikipedia.org This property has been extensively studied and utilized in a myriad of synthetic applications. mdpi.com The reduction of the nitro group to an amino group is another cornerstone reaction, providing access to anilines, which are themselves vital intermediates. wikipedia.org

Current Research Landscape and Emerging Trends relevant to this compound

The contemporary research landscape for molecules containing aryl nitrile and nitroaromatic functionalities is vibrant and continually evolving.

Aryl Nitriles: A significant trend in the synthesis of aryl nitriles is the move towards more sustainable and efficient catalytic methods. Nickel-catalyzed cyanation of aryl halides, for instance, has emerged as a powerful alternative to traditional methods, often proceeding under milder conditions. mdpi.com The direct C-H cyanation of arenes is another area of intense research, offering a more atom-economical approach to these valuable compounds. researchgate.net In medicinal chemistry, the strategic incorporation of nitrile groups to enhance drug efficacy and pharmacokinetic properties remains a key focus. researchgate.netnumberanalytics.com There is a growing interest in nitrile-containing fragments and their use in fragment-based drug discovery. numberanalytics.com

Nitroaromatic Compounds: Research on nitroaromatic compounds is increasingly focused on their applications in medicinal chemistry and materials science. The nitro group's ability to be selectively reduced under various conditions makes it a useful functionality in the design of prodrugs and targeted therapeutics. Furthermore, the electronic properties of nitroaromatics are being harnessed in the development of novel organic electronic materials. researchgate.net The environmental and biological implications of nitroaromatic compounds also continue to be an important area of study.

For a molecule like this compound, these trends suggest potential research directions. For instance, its synthesis could be approached using modern catalytic methods. The interplay of the ortho-nitro group and the nitrile-bearing cyclopentyl moiety could lead to interesting chemical reactivity and potential biological activity, aligning with the current focus on creating complex and functionally diverse molecules.

Overview of Advanced Methodologies Employed in the Study of Complex Organic Molecules

The structural elucidation and characterization of complex organic molecules such as this compound rely on a suite of advanced analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides fundamental information about the molecular skeleton. For complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the presence of key functional groups. The nitrile group exhibits a characteristic sharp absorption band, while the nitro group shows strong symmetric and asymmetric stretching vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments can offer valuable clues about the molecule's structure.

UV-Visible Spectroscopy: This technique is particularly useful for studying conjugated systems. The nitrophenyl group in the target molecule would be expected to have characteristic UV-Vis absorption bands. rsc.org

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and purification of organic compounds. It is also instrumental in the analysis of isomeric mixtures, which is particularly relevant for distinguishing between ortho-, meta-, and para-substituted nitrophenyl compounds. researchgate.net

Gas Chromatography (GC): For volatile and thermally stable compounds, GC, often coupled with mass spectrometry (GC-MS), is an effective method for separation and identification.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are increasingly used to predict molecular geometries, spectroscopic properties (e.g., NMR chemical shifts, IR frequencies), and reactivity. researchgate.net These computational methods can be a powerful aid in the structural assignment and in understanding the electronic properties of molecules.

The separation and characterization of regioisomers, such as the ortho-, meta-, and para-nitrophenol isomers, have been successfully achieved using techniques like capillary zone electrophoresis and Raman spectroscopy, highlighting the array of tools available for such analytical challenges. nih.govspectroscopyonline.comresearchgate.net

Data Tables

Table 1: Representative Spectroscopic Data for Related Functional Groups

| Functional Group | Technique | Characteristic Signal |

|---|---|---|

| Aryl Nitrile (-C≡N) | IR Spectroscopy | ~2220-2240 cm⁻¹ (sharp, medium intensity) |

| Aromatic Nitro (-NO₂) | IR Spectroscopy | ~1500-1560 cm⁻¹ (asymmetric stretch) and ~1345-1385 cm⁻¹ (symmetric stretch) |

| Cyclopentane C-H | IR Spectroscopy | ~2870-2960 cm⁻¹ (stretch) |

| ¹³C in -C≡N | ¹³C NMR Spectroscopy | ~115-125 ppm |

Note: The exact positions of spectroscopic signals can vary depending on the specific molecular environment.

Table 2: Physicochemical Properties of a Related Compound: 2-Nitrophenylacetonitrile (B16159)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol |

| CAS Number | 610-66-2 |

| Appearance | Crystalline solid |

Data for 2-Nitrophenylacetonitrile is provided as a reference for a structurally related precursor. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-9-12(7-3-4-8-12)10-5-1-2-6-11(10)14(15)16/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLTVPSNJCIFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 2 Nitrophenyl Cyclopentanecarbonitrile and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known, reliable chemical reactions. For the target molecule, 1-(2-nitrophenyl)cyclopentanecarbonitrile (I), two primary disconnections are most logical:

Disconnection of the C(aryl)-C(alkyl) bond: This is the most intuitive disconnection (path A), breaking the bond between the nitrophenyl ring and the cyclopentane (B165970) moiety. This leads to two key synthons: a (2-nitrophenyl) cation or anion equivalent and a cyclopentanecarbonitrile (B127170) anion equivalent. This strategy suggests a nucleophilic aromatic substitution (SNAr) or a cross-coupling reaction.

Disconnection of the C(alkyl)-CN bond: An alternative disconnection (path B) severs the bond between the cyclopentyl ring and the nitrile group. This approach suggests a precursor molecule, 1-halo-1-(2-nitrophenyl)cyclopentane, which can undergo a nucleophilic substitution with a cyanide source.

These disconnections form the basis for the synthetic strategies discussed below.

**2.2. Classical Synthetic Approaches

Classical methods in organic synthesis rely on well-established, often stoichiometric reactions to build molecular complexity.

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a powerful tool for forming C-C or C-heteroatom bonds on electron-deficient aromatic rings. wikipedia.org The reaction proceeds via a two-step addition-elimination sequence, passing through a stabilized Meisenheimer complex intermediate. nih.gov The presence of the strongly electron-withdrawing nitro group ortho to the site of substitution makes the target molecule's aromatic ring highly activated for this type of reaction.

A plausible SNAr strategy involves the reaction of an activated 2-nitroaryl electrophile, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, with the carbanion of cyclopentanecarbonitrile. The fluoro substituent is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon to which it is attached. rsc.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a strong base to generate the nucleophilic carbanion.

Table 1: Representative Conditions for SNAr Synthesis

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | Cyclopentanecarbonitrile | Sodium Hydride (NaH) | DMF | 25-80 |

| 1-Chloro-2-nitrobenzene | Cyclopentanecarbonitrile | Potassium Carbonate (K₂CO₃) | DMF | 90-120 |

This is an interactive table. Click on the headers to sort.

A similar approach has been successfully used in the synthesis of nitrophenyl malonates, where 2-fluoronitrobenzene reacts with dimethyl malonate in the presence of potassium carbonate. nih.gov

This strategy relies on introducing the nitrile group in the final step of the synthesis. Conventional cyanation methods often use metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) to displace a leaving group from an alkyl halide. taylorandfrancis.com For this target, the key intermediate would be a 1-halo-1-(2-nitrophenyl)cyclopentane.

This precursor could potentially be synthesized via the SNAr reaction of a 2-nitroaryl halide with a cyclopentyl halide anion or through other functional group manipulations. Once the precursor is obtained, the cyanation can be accomplished. These reactions are typically performed in polar aprotic solvents to ensure the solubility of the cyanide salt. taylorandfrancis.com

Table 2: Common Reagents for Cyanation

| Cyanide Source | Substrate | Solvent | Typical Conditions |

|---|---|---|---|

| Sodium Cyanide (NaCN) | 1-Bromo-1-(2-nitrophenyl)cyclopentane | DMSO | 80-100 °C |

| Potassium Cyanide (KCN) | 1-Chloro-1-(2-nitrophenyl)cyclopentane | Ethanol/Water | Reflux |

This is an interactive table. Click on the headers to sort.

The use of trimethylsilyl (B98337) cyanide (TMSCN) represents a milder alternative, often catalyzed by a Lewis acid, for the cyanation of alcohols or carbonyls. scielo.br

An alternative to forming the aryl-alkyl bond is to construct the cyclopentane ring itself onto a pre-functionalized aromatic precursor. This can be achieved through intramolecular cyclization. For example, a linear substrate containing the 2-nitrophenyl group at one end and a suitable chain with reactive functional groups at the other could be induced to cyclize.

One potential route could involve the alkylation of 2-nitrophenylacetonitrile (B16159) with a 1,4-dihalobutane. The resulting intermediate, a 2-(2-nitrophenyl)-2-cyano-1-halopentane, could then undergo an intramolecular cyclization via nucleophilic substitution to form the five-membered ring. The success of such reactions often depends on high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization. Various methods for cyclopentane synthesis are known, including those based on radical cyclizations and cycloadditions. organic-chemistry.org

Modern and Catalytic Synthetic Routes

Modern synthetic chemistry increasingly relies on catalytic methods, particularly those using transition metals, to achieve high efficiency, selectivity, and functional group tolerance.

Transition metal-catalyzed cross-coupling reactions are a powerful method for C-C bond formation. While the SNAr reaction is effective due to the nitro group's activating effect, a cross-coupling approach offers an alternative under potentially milder conditions. A hypothetical pathway could involve a nickel- or palladium-catalyzed coupling between a 2-nitroaryl halide and a cyclopentylzinc or -boron reagent bearing a nitrile group.

More advanced strategies involve the activation of C-CN bonds. researchgate.net While often used for decyanation or replacement of the nitrile with other groups (e.g., amination), this reactivity highlights the versatility of the nitrile group as a synthetic handle. researchgate.net A forward-thinking approach might envision a reductive coupling where the nitrile group itself participates in the reaction. Transition-metal catalysis is also central to modern C-N bond-forming reactions, which could be relevant for synthesizing derivatives. nih.govepa.gov

Table 3: Potential Catalytic Cross-Coupling Partners

| Aryl Partner | Cyclopentyl Partner | Catalyst System (Example) | Reaction Type |

|---|---|---|---|

| 1-Iodo-2-nitrobenzene | Cyclopentylzinc cyanide | Pd(PPh₃)₄ | Negishi Coupling |

| 1-Bromo-2-nitrobenzene | 1-Cyano-1-cyclopentylboronic acid | Pd(OAc)₂ / SPhos | Suzuki Coupling |

This is an interactive table. Click on the headers to sort.

These catalytic methods provide a versatile toolbox that complements classical approaches, enabling the synthesis of complex molecules like this compound with high precision and efficiency.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex molecular architectures. kcl.ac.ukresearchgate.net The application of organocatalysis to the synthesis of substituted cyclopentane rings, a core feature of this compound, has been demonstrated through various strategies.

One relevant approach involves the intramolecular Michael addition. Research has shown that bifunctional thiourea (B124793) catalysts can effectively promote the intramolecular reaction of a nitronate with conjugated ketones to generate γ-nitroketones. researchgate.netresearchgate.net This methodology is pertinent as it constructs a functionalized five-membered ring containing a nitro group. In these studies, cinchona alkaloid-derived catalysts were used to control the stereochemistry of the cyclization, yielding products with good diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net For instance, the cyclization of (E)-9-nitro-1-phenylnon-2-en-1-one using a cinchonine-derived thiourea catalyst in acetonitrile (B52724) resulted in the corresponding cis-functionalized cyclopentane in good yield and high enantiomeric excess. researchgate.net

| Entry | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Cinchonine-Thiourea I (20) | MeCN | 60 | >19:1 | 80 |

| 2 | Hydroquinine-Thiourea II (20) | MeCN | - | 19:1 | 67 |

| 3 | C-Symmetric Catalyst III (20) | MeCN | 20 | 17:1 | 40 |

| 4 | Cinchonine-Thiourea I (20) | CH2Cl2 | 80 | 6:1 | 29 |

Similarly, multifunctional squaramide catalysts have been employed in the asymmetric Michael addition of cyclopentane-1,2-dione to various electrophiles, demonstrating their utility in constructing substituted cyclopentane systems with high enantioselectivity. beilstein-journals.org These organocatalytic methods provide a strategic framework for the enantioselective synthesis of precursors to this compound, where the substituted cyclopentane ring could be assembled with high stereocontrol.

Phase-Transfer Catalysis in Nitrile Synthesis

Phase-Transfer Catalysis (PTC) is a highly effective technique for facilitating reactions between reagents located in different immiscible phases, such as a solid or aqueous phase and an organic phase. jetir.orgias.ac.in This methodology is particularly advantageous for cyanation reactions, where an inorganic cyanide salt (e.g., NaCN or KCN), typically soluble in water, is reacted with an organic substrate soluble in a nonpolar solvent. researchgate.netphasetransfercatalysis.com The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the cyanide anion, transporting it into the organic phase where it can react with the substrate. jetir.orgbiomedres.us

The key benefits of PTC include the use of inexpensive and safe reagents, mild reaction conditions, reduced reaction times, and increased yields, making it a valuable method in both laboratory and industrial settings. biomedres.usnih.gov The nickel-catalyzed cyanation of aromatic halides under phase-transfer conditions has been reported as a convenient and versatile route to aromatic nitriles. researchgate.net Both liquid-liquid and solid-liquid PTC techniques can be employed, with the former often providing better yields. researchgate.net

For the synthesis of this compound, a PTC approach could involve the reaction of a precursor like 1-chloro-1-(2-nitrophenyl)cyclopentane with an aqueous solution of sodium cyanide in the presence of a catalyst such as tetrabutylammonium (B224687) bromide (TBAB). The catalyst would facilitate the transfer of the cyanide ion into the organic phase to undergo a nucleophilic substitution reaction.

| Reaction Type | Substrate | Reagent | Catalyst | System | Reference |

|---|---|---|---|---|---|

| Cyanation | Aryl Halide | NaCN | Nickel Complex | Liquid-Liquid or Solid-Liquid | researchgate.net |

| Etherification | o-Chloronitrobenzene | Potassium Phenoxide | Tetra-n-butylphosphonium bromide | Solid-Liquid | crdeepjournal.org |

| C-Alkylation | Benzyl Cyanide | 2-Bromopropane | Quaternary Ammonium Salt | Liquid-Liquid | researchgate.net |

| Esterification | - | - | Crown Ether-COF | - | biomedres.us |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itsciencepublishinggroup.comresearchgate.net The application of these principles to the synthesis of fine chemicals like this compound is crucial for developing sustainable industrial processes. unibo.itnih.gov This involves focusing on aspects such as solvent choice, energy efficiency, and waste reduction. researchgate.net

Solvent-Free and Environmentally Benign Solvent Systems (e.g., ionic liquids, deep eutectic solvents)

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free, or solid-state, reactions offer significant advantages by reducing waste, lowering costs, and simplifying work-up procedures. One approach is the one-pot synthesis of nitriles from aldehydes using P2O5/SiO2 and hydroxylamine (B1172632) hydrochloride under solvent-free conditions. tandfonline.com

Deep eutectic solvents (DES) represent a greener alternative to traditional organic solvents. A deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an efficient and eco-friendly catalyst system for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions, compatible with both conventional heating and microwave irradiation. organic-chemistry.org This method avoids the use of toxic cyanating reagents and metal catalysts. organic-chemistry.org Ionic liquids have also been utilized as a medium for palladium-catalyzed cyanation reactions, where they can facilitate the transfer of cyanide ions and enhance catalyst activity. rsc.org The synthesis of this compound could potentially be adapted to these systems, for instance, by reacting a suitable aldehyde precursor under solvent-free or DES-catalyzed conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering dramatically reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. eurjchem.comajrconline.orgresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to highly accelerated reaction rates. ajrconline.orgresearchgate.net

Numerous protocols have been developed for the microwave-assisted synthesis of nitriles from aldehydes. tandfonline.comeurjchem.comtandfonline.com A common method involves the one-pot reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a dehydrating agent or catalyst under solvent-free conditions. tandfonline.comnih.gov For example, aromatic aldehydes can be efficiently converted to their corresponding nitriles in minutes using microwave irradiation at 150 °C. eurjchem.com This technique is applicable to a wide range of aromatic and heterocyclic aldehydes, suggesting its feasibility for the conversion of a 2-nitrophenyl-substituted cyclopentyl aldehyde precursor into the desired nitrile. eurjchem.comnih.gov

| Aldehyde | Reagents | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Aromatic Aldehydes | NH2OH·HCl, P2O5/SiO2 | Solvent-free, MW | 1 min | High | tandfonline.com |

| Aromatic/Heterocyclic Aldehydes | Oxime formation, then elimination | MW, 150 °C | 5 min | Good | eurjchem.com |

| Aromatic Aldehydes (electron-donating groups) | NH2OH·HCl, TiO2 | Solvent-free, MW | Variable | Good | nih.gov |

| Various Aldehydes | NH2OH, Phthalic Anhydride | Solvent-free, MW | Variable | - | tandfonline.com |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique physical activation mechanism based on acoustic cavitation. organic-chemistry.orgnumberanalytics.com The formation, growth, and violent collapse of microscopic bubbles in the reaction liquid generate localized hot spots with extremely high temperatures and pressures. organic-chemistry.orgnumberanalytics.com This phenomenon enhances mass transfer and can dramatically accelerate reaction rates, particularly in heterogeneous systems. organic-chemistry.orgrasayanjournal.co.in

Ultrasound has been shown to promote C-alkylation and other substitution reactions, often in conjunction with phase-transfer catalysis. researchgate.netrasayanjournal.co.in The sonication of a multiphase reaction mixture can improve the transfer of reactants across the phase boundary, leading to significant rate enhancements compared to conventional stirring. researchgate.netorganic-chemistry.org For the synthesis of this compound, applying ultrasound to a PTC system could increase the efficiency of the cyanation step. The effectiveness of ultrasound is dependent on parameters such as frequency, power, and reactor geometry, which must be optimized for a given chemical process. researchgate.net The use of ultrasound offers a green advantage by enabling reactions to proceed faster and under milder conditions, reducing energy consumption. rasayanjournal.co.in

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically through grinding or ball-milling, to induce chemical transformations. acs.org This solvent-free technique aligns perfectly with the principles of green chemistry by minimizing waste and avoiding the use of bulk solvents. It has been successfully applied to the synthesis of nitriles from aldehydes. acs.org

A reported procedure describes the straightforward conversion of aldehydes to nitriles using poly(N-vinylimidazole) and an oxime intermediate under ball-milling conditions. This method is notable for being both metal-free and solvent-free. The applicability of mechanochemistry to a broad range of substrates makes it a promising strategy for the synthesis of this compound from a suitable aldehyde precursor. This approach represents a practical and environmentally responsible alternative to traditional solution-phase synthesis. acs.org

Optimization of Reaction Conditions and Process Development

The efficiency and viability of any synthetic route are critically dependent on the optimization of reaction conditions. This process involves systematic studies to identify the parameters that afford the highest yield and purity of the desired product while minimizing reaction time and by-product formation.

Parametric Studies (e.g., temperature, reaction time, reagent stoichiometry)

To achieve optimal yields of this compound, a detailed investigation into the effects of various reaction parameters is essential. These studies typically involve varying one parameter at a time while keeping others constant to isolate its effect on the reaction outcome.

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of by-products. For SNAr reactions, an optimal temperature is required to overcome the activation energy barrier without promoting decomposition of the starting materials or the product. A hypothetical study on the effect of temperature on the yield of this compound is presented in Table 1.

Table 1: Effect of Temperature on the Yield of this compound Reaction Conditions: 2-Fluoronitrobenzene (1.0 equiv), Cyclopentanecarbonitrile (1.2 equiv), Sodium Hydride (1.2 equiv), DMF, 8 hours.

| Entry | Temperature (°C) | Yield (%) |

| 1 | 25 (Room Temp.) | 35 |

| 2 | 50 | 62 |

| 3 | 75 | 85 |

| 4 | 100 | 78 (decomposition observed) |

| 5 | 120 | 65 (significant decomposition) |

This data is illustrative and based on typical optimization studies for similar SNAr reactions.

Reaction Time: The duration of the reaction is another critical parameter. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in the formation of degradation products. The optimal reaction time is typically determined by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample study is shown in Table 2.

Table 2: Effect of Reaction Time on the Yield of this compound Reaction Conditions: 2-Fluoronitrobenzene (1.0 equiv), Cyclopentanecarbonitrile (1.2 equiv), Sodium Hydride (1.2 equiv), DMF, 75°C.

| Entry | Reaction Time (hours) | Yield (%) |

| 1 | 2 | 45 |

| 2 | 4 | 70 |

| 3 | 6 | 83 |

| 4 | 8 | 85 |

| 5 | 12 | 84 |

This data is illustrative and based on typical optimization studies.

Reagent Stoichiometry: The molar ratio of the reactants can have a profound impact on the reaction yield. An excess of one reagent may be necessary to drive the reaction to completion, but can also lead to the formation of by-products. Optimizing the stoichiometry of the nucleophile (cyclopentanecarbonitrile) and the base is crucial. Table 3 illustrates a hypothetical optimization of reagent stoichiometry.

Table 3: Effect of Reagent Stoichiometry on the Yield of this compound Reaction Conditions: 2-Fluoronitrobenzene (1.0 equiv), DMF, 75°C, 8 hours.

| Entry | Cyclopentanecarbonitrile (equiv) | Sodium Hydride (equiv) | Yield (%) |

| 1 | 1.0 | 1.0 | 72 |

| 2 | 1.2 | 1.2 | 85 |

| 3 | 1.5 | 1.5 | 86 |

| 4 | 1.2 | 1.5 | 82 |

| 5 | 1.5 | 1.2 | 80 |

This data is illustrative and based on typical optimization studies.

Scale-Up Considerations in Laboratory Synthesis

Scaling up a chemical synthesis from a few milligrams to a multigram scale in a laboratory setting presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

Heat Transfer: Exothermic reactions can become difficult to control on a larger scale due to the decrease in the surface-area-to-volume ratio. This can lead to localized overheating and the formation of by-products. For the synthesis of this compound, which is likely exothermic, efficient stirring and controlled addition of reagents are critical. The use of a water or oil bath with good temperature control is essential.

Mixing: Inhomogeneous mixing can lead to localized high concentrations of reagents, which can result in side reactions and reduced yields. As the reaction volume increases, ensuring efficient mixing becomes more challenging. The use of appropriate stirring mechanisms, such as overhead stirrers for larger flasks, is necessary.

Reagent Addition: The rate of addition of reagents can be critical, especially for highly reactive species. In the proposed synthesis, the dropwise addition of the cyclopentanecarbonitrile/base mixture to the solution of 2-halonitrobenzene would be advisable to maintain better control over the reaction temperature and minimize side reactions.

Work-up and Purification: The procedures for quenching the reaction, extracting the product, and purifying it may need to be modified for larger scales. For instance, the volume of solvents for extraction and chromatography will increase significantly. The choice of purification method may also need to be re-evaluated; for example, flash chromatography, which is common on a small scale, might become impractical for larger quantities, and crystallization might be a more suitable alternative.

A summary of key considerations for scaling up the synthesis of this compound is provided in Table 4.

Table 4: Scale-Up Considerations for Laboratory Synthesis

| Parameter | Small-Scale (mg) | Large-Scale (g) | Considerations for Scale-Up |

| Reaction Vessel | Round-bottom flask | Larger round-bottom flask or jacketed reactor | Ensure adequate volume and efficient heat transfer. |

| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Prevent inefficient mixing and localized hot spots. |

| Reagent Addition | Syringe/pipette (all at once) | Addition funnel (dropwise) | Control reaction exotherm and minimize side reactions. |

| Temperature Control | Heating mantle/oil bath | Jacketed reactor with circulating fluid/larger oil bath | Maintain consistent and uniform temperature throughout the reaction mixture. |

| Work-up | Separatory funnel extraction | Larger separatory funnel or liquid-liquid extraction setup | Handle larger volumes of solvents safely and efficiently. |

| Purification | Flash column chromatography | Preparative column chromatography or crystallization | Adapt purification method to handle larger quantities of product and impurities. |

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 1 2 Nitrophenyl Cyclopentanecarbonitrile

Mechanistic Pathways of Key Formation Reactions

The primary route for the synthesis of 1-(2-nitrophenyl)cyclopentanecarbonitrile involves the reaction of a cyclopentanecarbonitrile (B127170) anion with an o-nitro-substituted benzene (B151609) ring. The most pertinent mechanistic pathway for this transformation is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. researchgate.netwikipedia.org

The VNS mechanism is a distinct type of nucleophilic aromatic substitution where a nucleophile, in this case, the cyclopentanecarbonitrile carbanion, displaces a hydrogen atom on the electron-deficient nitroarene ring. wikipedia.org This process is particularly relevant for the formation of C-C bonds in nitroaromatic compounds. The reaction commences with the deprotonation of cyclopentanecarbonitrile by a strong base to generate the corresponding carbanion. This carbanion then attacks the electron-deficient aromatic ring of a suitable 2-nitro-substituted benzene derivative, such as 2-nitrochlorobenzene.

The attack preferentially occurs at the positions activated by the electron-withdrawing nitro group, which are the ortho and para positions relative to the nitro group. wikipedia.orgorganic-chemistry.org In the case of a 2-nitro-substituted benzene, the nucleophile can attack the carbon atom bearing a leaving group (like a halogen) in a traditional SNAr pathway, or it can attack a carbon atom bearing a hydrogen atom in a VNS pathway. wikipedia.org Research has indicated that the addition of a nucleophile to a carbon atom bearing a hydrogen is often kinetically faster than the attack at a carbon with a leaving group. organic-chemistry.org

The key steps of the VNS mechanism for the formation of this compound are:

Formation of the Nucleophile: A strong base abstracts a proton from cyclopentanecarbonitrile to form the cyclopentanecarbonitrile carbanion.

Nucleophilic Attack: The carbanion attacks the aromatic ring of the 2-nitro-substituted benzene at a position ortho or para to the nitro group.

Formation of a σ-Adduct: This attack leads to the formation of an anionic σ-complex, also known as a Meisenheimer complex. utexas.edu

β-Elimination: A base-induced elimination of a hydrogen atom and a leaving group from the nucleophile itself (in this case, if the starting nitrile had a suitable leaving group at the α-position) or simply the elimination of a hydride ion (in the case of direct substitution of hydrogen) regenerates the aromaticity of the ring, leading to the final product. utexas.eduacs.org

It is important to note that while the classic SNAr mechanism involving the displacement of a leaving group like a halide is possible, the VNS pathway provides a direct method for C-H functionalization. wikipedia.org Some studies also propose the possibility of concerted SNAr pathways, where the bond formation and bond breaking occur in a single step, bypassing a stable Meisenheimer intermediate. chemeurope.com

Kinetics of Cyanation and Aromatic Substitution Reactions

The kinetics of the formation of this compound are governed by the principles of nucleophilic aromatic substitution. In the context of the VNS mechanism, the rate-determining step is typically the base-induced β-elimination of HX from the intermediate σ-adduct, which follows a fast and reversible nucleophilic addition. acs.orgnih.gov

The rate of these reactions is significantly influenced by several factors:

Electron-Withdrawing Groups: The nitro group plays a crucial role in activating the aromatic ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged intermediate. wikipedia.org

Base and Solvent System: The choice of base and solvent is critical. A strong base is required to generate the carbanion from cyclopentanecarbonitrile. The solvent system must be able to support the formation of the carbanion and the subsequent reaction steps. kuleuven.be

Substituent Effects: The presence of other substituents on the nitroarene ring can affect the reaction rate. Electron-donating groups can decrease the rate, while other electron-withdrawing groups can increase it. researchgate.net

| Factor | Influence on Reaction Rate | Underlying Principle |

|---|---|---|

| Nitro Group Position | Strongly activating at ortho and para positions | Stabilization of the negative charge in the Meisenheimer complex through resonance. wikipedia.org |

| Base Strength | Higher concentration and strength generally increase the rate | Facilitates the formation of the nucleophilic carbanion and the subsequent elimination step. kuleuven.be |

| Leaving Group (in competing SNAr) | Faster for more electronegative leaving groups (e.g., F > Cl) | The departure of the leaving group is part of the rearomatization step, which is generally fast. wikipedia.org |

| Solvent Polarity | Polar aprotic solvents are often preferred | Solvates the charged intermediates and facilitates the reaction. kuleuven.be |

Role of Intermediates and Transition States

The formation of this compound proceeds through well-defined intermediates and transition states. The key intermediate in the stepwise SNAr and VNS pathways is the Meisenheimer complex (or σ-adduct). utexas.edu This is a resonance-stabilized, negatively charged species formed from the addition of the cyclopentanecarbonitrile nucleophile to the nitro-activated aromatic ring. utexas.edu The negative charge is delocalized over the aromatic system and onto the nitro group, which accounts for the stability of this intermediate. wikipedia.org

The reaction profile involves at least two transition states. The first transition state is for the initial nucleophilic attack on the aromatic ring, leading to the Meisenheimer complex. The second transition state corresponds to the elimination step, where aromaticity is restored. acs.org In the VNS mechanism, the transition state for the elimination step is often considered to be "early" and unsymmetrical. acs.org

| Species | Description | Role in the Reaction |

|---|---|---|

| Cyclopentanecarbonitrile Carbanion | The active nucleophile formed by deprotonation. | Initiates the reaction by attacking the aromatic ring. |

| Meisenheimer Complex (σ-adduct) | A resonance-stabilized anionic intermediate. utexas.edu | The product of the initial nucleophilic addition. utexas.edu |

| First Transition State | The energy maximum for the nucleophilic addition step. | Connects the reactants to the Meisenheimer complex. |

| Second Transition State | The energy maximum for the elimination step. | Connects the Meisenheimer complex to the final product. |

Reactivity Profiles and Transformational Pathways of 1 2 Nitrophenyl Cyclopentanecarbonitrile

Transformations Involving the Nitrile Group

The nitrile group (C≡N) is a versatile functional group due to its strong polarization, which renders the carbon atom electrophilic. openstax.org This electrophilicity allows it to react with a wide array of nucleophiles and to undergo reduction and hydrolysis. openstax.org

Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of nitriles is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.comstackexchange.com The reaction proceeds through the nucleophilic addition of water to the electrophilic carbon of the nitrile. lumenlearning.com

Under acidic conditions, the nitrile is typically heated with a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). stackexchange.comlibretexts.org The reaction initially forms a primary amide intermediate. libretexts.orgucalgary.ca With continued heating in the acidic medium, this amide undergoes further hydrolysis to produce the corresponding carboxylic acid and an ammonium (B1175870) salt. stackexchange.comucalgary.ca For 1-(2-nitrophenyl)cyclopentanecarbonitrile, this would result in the formation of 1-(2-nitrophenyl)cyclopentanecarboxylic acid.

In contrast, base-catalyzed hydrolysis, accomplished by heating the nitrile with an aqueous alkali solution such as sodium hydroxide (B78521) (NaOH), yields a carboxylate salt. openstax.orglibretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. openstax.org During alkaline hydrolysis, the nitrogen atom is converted to ammonia. libretexts.org

It is possible to stop the hydrolysis at the amide stage through carefully controlled conditions. stackexchange.com For instance, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid can facilitate the selective conversion of nitriles to primary amides. stackexchange.com

Table 1: Hydrolysis Reactions of the Nitrile Group

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

|---|---|---|---|

| This compound | Dilute H₂SO₄ or HCl, heat | 1-(2-Nitrophenyl)cyclopentanecarboxamide | 1-(2-Nitrophenyl)cyclopentanecarboxylic Acid |

| This compound | 1. NaOH(aq), heat 2. H₃O⁺ | 1-(2-Nitrophenyl)cyclopentanecarboxamide | 1-(2-Nitrophenyl)cyclopentanecarboxylic Acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine (–CH₂NH₂) through several effective methods. chemguide.co.ukwikipedia.org A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions from LiAlH₄ to the nitrile carbon, followed by an aqueous or acidic workup to protonate the resulting dianion and yield the primary amine. openstax.orglibretexts.org In the case of this compound, this reduction would produce [1-(2-nitrophenyl)cyclopentyl]methanamine.

Another widely used method is catalytic hydrogenation. wikipedia.org This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Common catalysts for this reaction include Raney nickel, platinum(IV) oxide, and palladium on carbon. wikipedia.org The choice of catalyst and reaction conditions such as temperature, pressure, and solvent can be optimized to favor the formation of the primary amine. wikipedia.org

Table 2: Reduction of the Nitrile Group

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. LiAlH₄ in ether 2. H₂O | [1-(2-Nitrophenyl)cyclopentyl]methanamine |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. openstax.org A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). openstax.org The addition of a Grignard reagent to the nitrile forms an intermediate imine anion, which is stabilized by the magnesium salt. openstax.org Subsequent hydrolysis of this intermediate in an acidic medium leads to the formation of a ketone. openstax.org For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would, after hydrolysis, yield 1-(1-(2-nitrophenyl)cyclopentyl)ethan-1-one. This reaction provides a valuable route for creating a new carbon-carbon bond at the nitrile carbon.

Cycloaddition Reactions of the Nitrile Functionality

Nitriles can participate as dipolarophiles in cycloaddition reactions. While the nitrile group itself is not a 1,3-dipole, it can react with 1,3-dipolar species. A relevant transformation is the reaction with nitrile oxides (R-C≡N⁺-O⁻) to form five-membered heterocyclic rings. youtube.com Nitrile oxides undergo [3+2] cycloaddition reactions with alkynes to produce isoxazoles, which are stable aromatic heterocycles. youtube.com Although direct cycloaddition with the nitrile group of this compound is less common than with alkynes, it highlights the potential for the nitrile functionality to be incorporated into heterocyclic systems through various cycloaddition strategies. youtube.comyoutube.com

Reactions of the Nitroaromatic Moiety

The nitro group (–NO₂) attached to the phenyl ring is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic system and is itself susceptible to reduction.

Nitro Group Reduction to Amino or Other Nitrogen-Containing Functional Groups

The reduction of an aromatic nitro group is a significant transformation that yields an aniline (B41778) derivative. masterorganicchemistry.com This conversion can be achieved using several methods. wikipedia.org

A classic and widely used method is the reaction with a metal in the presence of a strong acid, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org This process involves a stepwise reduction where the nitro group is converted to the amino group. libretexts.org

Catalytic hydrogenation is another efficient method for reducing nitroarenes. masterorganicchemistry.comwikipedia.org The reaction is typically carried out using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org This method is often preferred due to its clean nature and high yields. masterorganicchemistry.com Applying this to this compound would result in the formation of 1-(2-aminophenyl)cyclopentanecarbonitrile.

Depending on the reducing agent and reaction conditions, the reduction can be stopped at intermediate stages to yield other nitrogen-containing functional groups. wikipedia.org For example, reduction with zinc metal in the presence of aqueous ammonium chloride can lead to the formation of the corresponding N-arylhydroxylamine. wikipedia.orglibretexts.org

Table 3: Reduction of the Nitroaromatic Moiety

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | Sn, HCl or Fe, HCl | 1-(2-Aminophenyl)cyclopentanecarbonitrile |

| This compound | H₂, Pd/C or PtO₂ or Raney Ni | 1-(2-Aminophenyl)cyclopentanecarbonitrile |

Electrophilic Aromatic Substitution on the Nitrophenyl Ring.

The nitrophenyl component of this compound is expected to undergo electrophilic aromatic substitution (SEAr) reactions, a fundamental process for modifying aromatic systems. researchgate.net The nitro group (NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. makingmolecules.commasterorganicchemistry.com This deactivation occurs because the nitro group reduces the electron density of the benzene (B151609) ring, making it less nucleophilic. makingmolecules.com

The deactivating nature of the nitro group also directs incoming electrophiles primarily to the meta position relative to itself. masterorganicchemistry.com The resonance structures of nitrobenzene (B124822) show that the ortho and para positions bear a partial positive charge, making the meta position the most electron-rich and, therefore, the most favorable site for electrophilic attack. makingmolecules.com In the case of this compound, the cyclopentanecarbonitrile (B127170) substituent is located at the ortho position to the nitro group. The cyclopentyl group is generally considered to be a weak electron-donating group through induction. However, the directing effect in electrophilic aromatic substitution is overwhelmingly governed by the powerful deactivating and meta-directing nitro group.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound would be expected to be sluggish and require harsh reaction conditions. The major products would be the result of substitution at the positions meta to the nitro group, which are the 4- and 6-positions of the phenyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) |

| HNO₃/H₂SO₄ | 1-(2,4-Dinitrophenyl)cyclopentanecarbonitrile and 1-(2,6-Dinitrophenyl)cyclopentanecarbonitrile |

| Br₂/FeBr₃ | 1-(4-Bromo-2-nitrophenyl)cyclopentanecarbonitrile and 1-(6-Bromo-2-nitrophenyl)cyclopentanecarbonitrile |

| SO₃/H₂SO₄ | 4-(Cyclopentyl(cyano)methyl)-3-nitrobenzenesulfonic acid and 2-(Cyclopentyl(cyano)methyl)-3-nitrobenzenesulfonic acid |

Functionalization of the Cyclopentane (B165970) Ring

The hydrogen atom at the carbon alpha to the nitrile group (the C1 position of the cyclopentane ring) is acidic. This acidity is due to the electron-withdrawing nature of the nitrile group, which can stabilize the resulting carbanion through resonance. This allows for deprotonation by a suitable base to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, enabling functionalization at this position.

Studies on related cyclopentanic 1,3-dicarbonyl derivatives have shown that the α-position can be readily functionalized. researchgate.net While not a dicarbonyl, the principle of α-carbon acidity and subsequent alkylation or acylation is applicable to this compound. The use of a strong base, such as lithium diisopropylamide (LDA), would likely be effective in generating the carbanion, which could then be quenched with alkyl halides, aldehydes, or ketones to introduce new substituents.

Table 2: Potential Derivatization Reactions at the α-Position

| Reagent | Product Type |

| 1. LDA; 2. R-X (Alkyl halide) | α-Alkylated product |

| 1. LDA; 2. RCHO (Aldehyde) | α-Hydroxyalkylated product |

| 1. LDA; 2. RCOR' (Ketone) | α-Hydroxyalkylated product |

The cyclopentane ring in this compound could potentially undergo ring expansion or contraction reactions under specific conditions. Ring expansions of cycloalkanes are known to occur, often through the formation of a carbocation adjacent to the ring. wikipedia.orgyoutube.com For instance, a reaction that generates a positive charge on the exocyclic carbon attached to the ring could initiate a rearrangement to form a more stable six-membered ring. quora.com

One potential pathway for ring expansion could involve the conversion of the nitrile group to an amine, followed by diazotization and subsequent rearrangement (a Tiffeneau-Demjanov type rearrangement). wikipedia.org This would lead to the formation of a cyclohexanone (B45756) derivative.

Ring contraction is less common for cyclopentane rings but can be induced under specific circumstances, for example, through certain photochemical rearrangements or oxidative degradations.

Chemoselectivity and Regioselectivity Studies.

The presence of multiple reactive sites in this compound—the aromatic ring, the nitrile group, and the α-proton—makes chemoselectivity a critical consideration in its reactions. For instance, reduction reactions could target either the nitro group or the nitrile group. The selective reduction of a nitro group in the presence of a nitrile is a common transformation in organic synthesis and can often be achieved using specific reagents like tin(II) chloride or through catalytic hydrogenation under controlled conditions. nih.gov Conversely, the reduction of the nitrile to an amine without affecting the nitro group would require different reagents, such as certain borane (B79455) complexes, although this would be more challenging due to the high reactivity of the nitro group towards reduction.

Regioselectivity, as discussed in the context of electrophilic aromatic substitution (Section 4.2.2), is primarily governed by the directing effect of the nitro group. masterorganicchemistry.comlibretexts.org

Derivatization to Advanced Organic Scaffolds.

The structural motifs present in this compound make it a potential precursor for the synthesis of more complex organic scaffolds. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The nitro group can be reduced to an amine, which can then participate in a variety of bond-forming reactions, such as amide coupling or the formation of heterocyclic rings.

For example, the reduction of the nitro group to an amine would yield 1-(2-Aminophenyl)cyclopentanecarbonitrile. This intermediate could then undergo intramolecular cyclization reactions. For instance, treatment with a suitable reagent could lead to the formation of fused heterocyclic systems, which are common cores in many biologically active molecules. The combination of the cyclopentane ring and the ortho-amino-substituted aromatic ring provides a scaffold that could be elaborated into various polycyclic structures. The development of synthetic routes to functionalized cyclopentane derivatives is an active area of research, with applications in the synthesis of natural products and pharmaceuticals. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

As of this review, a specific single-crystal X-ray diffraction study for 1-(2-Nitrophenyl)cyclopentanecarbonitrile has not been reported in publicly accessible crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC). Therefore, experimental data on its unit cell parameters, space group, and specific intermolecular packing interactions are not available. Such a study, were it to be conducted, would provide invaluable information on the conformation of the cyclopentane (B165970) ring and the orientation of the nitrophenyl group relative to the rest of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining molecular structure in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information, advanced multi-dimensional techniques are required for unambiguous assignment of all signals and for mapping the complete molecular framework.

Published experimental 2D NMR spectra for this compound are not available in the scientific literature. However, a theoretical analysis of the expected correlations can be described based on its known structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the cyclopentane ring. It would also reveal couplings between the protons on the aromatic ring, helping to confirm their relative positions (e.g., H3' coupling with H4', H4' with H5', and H5' with H6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal in both the cyclopentane ring and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying connectivity across quaternary carbons. For this molecule, key HMBC correlations would be expected from the cyclopentane protons to the quaternary carbon C1 and the nitrile carbon (C≡N). Furthermore, correlations from the aromatic proton H6' to the quaternary carbon C1 would firmly establish the connection between the phenyl ring and the cyclopentane moiety.

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly valuable for characterizing materials that are insoluble or difficult to crystallize for X-ray diffraction. A key application of ssNMR is the identification and characterization of polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. Different polymorphs would yield different ssNMR spectra due to variations in their crystal lattice environments.

Specific solid-state NMR studies focused on the polymorph analysis of this compound have not been reported in the peer-reviewed literature. Such an investigation would be necessary to determine if this compound can exist in multiple crystalline forms.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide information about molecular structure and bonding.

While experimentally recorded FT-IR and Raman spectra for this compound are not widely available, the expected characteristic absorption bands can be predicted based on its functional groups. These predictions are crucial for identifying the compound and confirming its synthesis.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | Strong |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | Bending (out-of-plane) | 735 - 770 (ortho-subst.) | Strong |

| Alkane C-H (Cyclopentane) | Stretching | 2850 - 3000 | Medium to Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

This table presents predicted vibrational frequencies based on standard correlation charts for organic functional groups.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) experiments further involve the fragmentation of the molecular ion to elucidate its structure.

Detailed experimental HRMS and fragmentation pathway analyses for this compound are not documented in the literature. A plausible fragmentation analysis based on the molecule's structure would predict several key fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID). The molecular ion [M]•⁺ would likely undergo fragmentation through characteristic losses of its functional groups.

| Precursor Ion | Plausible Fragmentation Pathway | Neutral Loss | Formula of Loss |

| [M]•⁺ | Loss of nitro group | 46 | NO₂ |

| [M]•⁺ | Loss of nitrile group | 26 | CN |

| [M-NO₂]⁺ | Fragmentation of cyclopentane ring | 28 | C₂H₄ (ethene) |

| [M]•⁺ | Loss of nitrophenyl group | 122 | C₆H₄NO₂ |

This table outlines plausible fragmentation pathways based on the chemical structure of the compound.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules that can exist as enantiomers. These techniques measure the differential absorption of left- and right-circularly polarized light.

This area of analysis is not applicable to this compound. The molecule is achiral; it does not possess a stereocenter. Although the C1 carbon is quaternary, it is bonded to a nitrile group, a nitrophenyl group, and two carbon atoms that are part of the same cyclopentane ring. Since two of the four groups are linked within a ring, this position does not constitute a chiral center. Therefore, the compound does not have enantiomers and will not exhibit a signal in chiroptical spectroscopy.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure of a molecule. docbrown.info For 1-(2-Nitrophenyl)cyclopentanecarbonitrile, these calculations would provide insights into the distribution of electrons within the molecule, influencing its reactivity and properties. wikipedia.org Methods like CASSCF and MS-CASPT2 are employed to study electronic structures, calculate vertical excitation energies, and determine dissociation energy barriers. nih.gov DFT, in particular, has become a widely used method in organic chemistry for its balance of accuracy and computational cost, allowing for the prediction of molecular geometries and electronic properties. researchgate.net Such studies would elucidate the effects of the electron-withdrawing nitro group and the cyano group on the electron density of the phenyl and cyclopentane (B165970) rings.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are frequently used to predict spectroscopic properties, which aids in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using various computational protocols, including those employing DFT. masterorganicchemistry.com These methods calculate the magnetic shielding tensors around each nucleus, which are then converted into chemical shifts. Machine learning and AI-driven approaches, such as the PROSPRE predictor, have also emerged, offering high accuracy for ¹H chemical shift predictions in different solvents. nih.gov For this compound, these predictions would help assign the signals in an experimental spectrum to specific protons and carbons in the molecule.

IR Vibrational Frequencies: Quantum chemical calculations can predict the infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. nih.gov These calculations often involve determining the harmonic frequencies and then applying scaling factors or performing more complex anharmonic calculations to better match experimental data. uq.edu.au This analysis would identify the characteristic vibrational modes of the nitro (NO₂), cyano (C≡N), and phenyl groups within the molecule.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is a powerful approach to understanding the step-by-step pathway of a chemical reaction. This involves mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, transition states. Current time information in Washoe County, US. Methods such as the Quasi-Newton Searching (QST) and Intrinsic Reaction Coordinate (IRC) calculations are used to locate transition states and verify the reaction pathway. For a molecule like this compound, this could involve modeling its synthesis or its subsequent reactions, providing activation energies and kinetic insights that are difficult to obtain experimentally.

Conformation Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule (its conformation) is critical to its function and reactivity. Conformation analysis involves exploring the potential energy surface (PES) to find the most stable arrangements of atoms (conformers). The PES is a multidimensional map of the molecule's energy as a function of its atomic coordinates. For this compound, this analysis would focus on the rotation around the bond connecting the phenyl ring and the cyclopentane ring, as well as the puckering of the cyclopentane ring itself. By calculating the relative energies of different conformers, their population distribution at a given temperature can be predicted.

Molecular Dynamics Simulations (e.g., for crystal packing or solution behavior)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique can provide detailed insight into the behavior of a compound in different environments.

Crystal Packing: MD simulations can be used to predict how molecules of this compound would arrange themselves in a solid-state crystal lattice. This is crucial for understanding polymorphism and material properties.

Solution Behavior: In a solvent, MD simulations can model solvation effects, molecular aggregation, and the dynamic conformational changes of the molecule. masterorganicchemistry.com These simulations track the trajectories of the solute and solvent molecules, providing a view of intermolecular interactions and dynamic processes.

Application of Cheminformatics for Predictive Modeling

Cheminformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets. Predictive modeling in cheminformatics is based on the principle that a molecule's structure determines its biological activity and physical properties. By generating numerical representations of a molecule's structure (molecular descriptors), quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models can be built. For this compound, cheminformatics could be used to predict properties like toxicity, solubility, or potential biological targets by comparing its structural features to those of compounds in large databases.

Applications in Organic Synthesis and Materials Science

1-(2-Nitrophenyl)cyclopentanecarbonitrile as a Synthetic Building Block for Complex Molecules

The primary value of this compound in organic synthesis lies in its capacity to act as a versatile intermediate. The nitrile and nitro functionalities are gateways to a variety of other chemical groups, allowing for the construction of intricate molecular frameworks. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are fundamental components in many biologically active molecules and pharmaceutical ingredients. innospk.com

The nitro group is particularly significant. Its reduction provides an ortho-amino group, which can participate in intramolecular cyclization reactions. For example, after converting the nitrile to a carboxylic acid and reducing the nitro group to an amine, an intramolecular condensation reaction can lead to the formation of lactams, which are core structures in many heterocyclic compounds. Such strategies are crucial in the synthesis of alkaloids and other natural products. nih.govrsc.org The proximity of the resulting amino group to the quaternary carbon of the cyclopentane (B165970) ring can be exploited to create sterically hindered and structurally complex heterocyclic systems.

Table 1: Potential Synthetic Transformations of Functional Groups

| Functional Group | Reagent/Condition | Product Functional Group |

|---|---|---|

| Nitrile (-CN) | H₃O⁺, Heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | LiAlH₄ or H₂, Catalyst | Primary Amine (-CH₂NH₂) |

This table illustrates the fundamental transformations that make this compound a versatile precursor for more complex molecules.

Precursor for Advanced Organic Materials (e.g., functional polymers, liquid crystals)

The structural characteristics of this compound suggest its potential as a precursor for advanced organic materials. Functional polymers, which have tailored electronic, optical, or mechanical properties, often incorporate monomers with specific functional groups. The transformation of the nitro group on this compound to an amine would yield a monomer, 1-(2-aminophenyl)cyclopentanecarbonitrile. This resulting aromatic amine could be used in the synthesis of high-performance polymers such as polyamides or polyimides through condensation with appropriate diacyl chlorides or anhydrides.

Furthermore, the rigid phenyl ring combined with the polar nitro and nitrile groups suggests that derivatives of this compound could be investigated as components of liquid crystals. Liquid crystal molecules typically possess a rigid core and polar termini. While specific studies on this compound are not prominent, the general molecular architecture aligns with the design principles for creating materials with specific dielectric anisotropies, a key property for display technologies.

Development of Novel Synthetic Methodologies utilizing its unique structural features

The unique ortho-substituted structure of this compound makes it an ideal candidate for the development of new synthetic methods. The close proximity of the nitro group and the bulky cyclopentyl ring can be used to direct reactions with high regioselectivity.

A key area of exploration is intramolecular cyclization reactions. The reduction of the nitro group to an amine, followed by a reaction involving the nitrile group or a derivative thereof, could forge new heterocyclic rings. For instance, a cascade reaction could be designed where the newly formed amine attacks the nitrile, leading to fused ring systems that are otherwise difficult to synthesize. The development of such cascade reactions, where multiple bonds are formed in a single operation, is a major goal in modern organic synthesis for improving efficiency and sustainability. rsc.org

Contribution to Fundamental Understanding of Nitrile and Nitro Group Chemistry

Studying the reactivity of this compound contributes to the fundamental understanding of organic chemistry. The interaction between the electron-withdrawing nitro group and the sterically demanding cyclopentanecarbonitrile (B127170) substituent at the adjacent position presents an interesting case for examining substituent effects in aromatic systems.

Research on this molecule can provide valuable data on how steric hindrance from the cyclopentyl group affects the chemical reactivity of the ortho-nitro group, such as its reduction rate or its directing influence in further electrophilic aromatic substitution reactions. Conversely, it allows chemists to study the electronic influence of the ortho-nitro group on reactions at the nitrile's alpha-position. This knowledge helps refine predictive models of chemical reactivity and aids in the rational design of new synthetic routes for other complex molecules.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 1-(2-Nitrophenyl)cyclopentanecarbonitrile and its derivatives is an area ripe for innovation, particularly through the development of sustainable catalytic systems. Future research should pivot away from traditional stoichiometric reagents towards more efficient and environmentally benign catalytic methods.

A primary focus will be the catalytic reduction of the nitro group, a key transformation that unlocks a variety of functionalized derivatives. While traditional methods often use metal powders like iron in stoichiometric amounts, modern catalysis offers greener alternatives. rsc.org Research into heterogeneous catalysis using nanoparticles of inexpensive and abundant 3d metals like copper, nickel, and cobalt could provide cost-effective and recyclable systems. nih.gov Furthermore, the use of advanced supports, such as polydopamine-magnetite, could enhance catalyst stability and recovery. nih.gov

Alternative energy sources should also be explored. Methods such as electrocatalysis, photocatalysis, and biocatalysis present pathways to reduce the nitro group using electrons from electricity or light and hydrogen from sources like water, minimizing chemical waste. mdpi.com The selective reduction to intermediate products like the corresponding phenylhydroxylamine, a valuable chemical precursor, remains a challenge and a key research goal. mdpi.comresearchgate.net Designing catalytic systems that can selectively halt the reduction at this stage is of considerable interest. mdpi.comresearchgate.net

The following table outlines potential catalytic systems for the selective transformation of the nitro group in this compound.

| Catalytic System Type | Potential Catalysts | Possible Reductants/Conditions | Key Research Goal | Sustainability Aspect |

| Heterogeneous Catalysis | Cu, Ag, Au, Pd, or Pt Nanoparticles on supports (e.g., Fe₃O₄, SiO₂) nih.gov | H₂, NaBH₄, Hydrazine Hydrate rsc.orgmdpi.com | High selectivity for amine or phenylhydroxylamine production. mdpi.com | Catalyst recyclability, use of abundant metals. nih.gov |

| Homogeneous Catalysis | Iridium N-heterocyclic carbene complexes mdpi.com | Parahydrogen (for hyperpolarization studies) | Mechanistic understanding and specialized applications. | High efficiency and selectivity under mild conditions. |

| Photocatalysis | Semiconductor-based materials (e.g., TiO₂, g-C₃N₄) | Light energy, sacrificial electron donors | Utilizing solar energy for chemical transformations. rsc.org | Reduction of fossil fuel dependency. |

| Electrocatalysis | Modified electrodes (e.g., with polyoxometalates) acs.org | Electricity, proton source (e.g., water) | Precise control over reduction potential to achieve selectivity. rsc.org | Direct use of renewable electricity. |

| Biocatalysis | Whole-cell systems (e.g., Rhodococcus rhodochrous) or isolated enzymes nih.gov | Biological media | High selectivity and operation in aqueous, mild conditions. | Biodegradable catalysts, reduced environmental impact. |

Investigation of Unexplored Reactivity Patterns

The molecular structure of this compound contains multiple reactive sites, suggesting a rich and largely unexplored chemical reactivity.

The nitrile functional group (-C≡N) is a versatile handle for synthetic transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. It can also be reduced to a primary amine, providing a synthetic route to a diamino-substituted cyclopentylphenyl scaffold. Furthermore, the electrophilic carbon atom of the nitrile is susceptible to nucleophilic attack by organometallic reagents, which could be used to synthesize novel ketone derivatives.

The nitro group (-NO₂) strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This presents an opportunity to introduce a wide array of substituents at positions ortho- and para- to the nitro group by reacting it with various nucleophiles.